4-(Pyridin-3-yloxy)benzohydrazide

Description

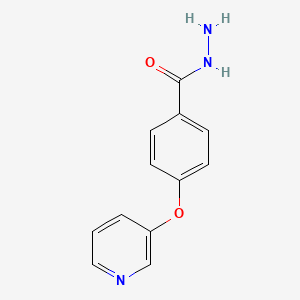

4-(Pyridin-3-yloxy)benzohydrazide is a benzohydrazide derivative characterized by a pyridinyloxy substituent at the para position of the benzohydrazide scaffold. Its structure comprises a benzoic acid hydrazide core (C₆H₅CONHNH₂) with a 3-pyridinyloxy group (-O-C₅H₄N) attached at the 4-position of the benzene ring . This compound is structurally analogous to other hydrazide-hydrazones, which are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

CAS No. |

877874-62-9 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-pyridin-3-yloxybenzohydrazide |

InChI |

InChI=1S/C12H11N3O2/c13-15-12(16)9-3-5-10(6-4-9)17-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |

InChI Key |

JMJQQIOVRZHOCE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NN |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

- Electron-Donating vs. In contrast, the CF₃ group in 4-(trifluoromethyl)benzohydrazide provides stronger electron withdrawal, which may improve metabolic stability and target affinity.

- Hydrogen Bonding: The dimethylamino group in 4-(dimethylamino)benzohydrazide facilitates hydrogen bonding, critical for crystal packing and enzyme interactions. The pyridinyloxy group may similarly engage in H-bonding via its nitrogen atom.

Anticancer Activity

Benzohydrazides with aromatic substituents exhibit notable cytotoxicity:

- Compound 5a (4-(6-chloro-benzimidazolyl)-benzohydrazide) showed IC₅₀ = 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .

Antimicrobial Activity

- Benzohydrazides with sulfonyl (4-SO₂CH₃) or fluoro (4-F) groups exhibited zone of inhibition (ZI) values of 19–25 mm against E. coli, S. aureus, and P. aeruginosa .

- Hydrazone-clubbed oxadiazoles (e.g., compound 78 ) showed 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthine .

The pyridine ring in this compound could enhance antibacterial activity by improving membrane permeability or targeting bacterial enzymes.

Enzyme Inhibition

- 4-(Trifluoromethyl)benzohydrazide hydrazones inhibited AChE via mixed-type inhibition, with compound 2l (IC₅₀ = 46.8 µM) being the most potent .

- Tetracaine hydrazide-hydrazones (e.g., 2e–2k ) displayed cytostatic properties, influenced by chloro/fluoro substituents .

The pyridinyloxy group’s nitrogen may mimic acetylcholine’s quaternary ammonium, enhancing cholinesterase binding.

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted using Pyridinyloxy’s moderate polarity. The tert-butyl derivative is highly hydrophobic (LogP > 4), whereas the pyridinyloxy group balances polarity and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.